molecular formula C9H12O5 B14038712 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one

6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one

Cat. No.: B14038712
M. Wt: 200.19 g/mol
InChI Key: UVGOPEKTTRTMIW-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one is a complex organic compound that belongs to the class of epoxyisobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxy and methoxy groups. Common reagents used in these reactions include epoxides, alcohols, and methoxy compounds. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one can be compared with other epoxyisobenzofurans and related compounds such as:
    • 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-2(3h)-one
    • 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-3(3h)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxy and methoxy groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

9-hydroxy-8-methoxy-4,10-dioxatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C9H12O5/c1-12-8-5(10)7-4-3(6(8)14-7)2-13-9(4)11/h3-8,10H,2H2,1H3

InChI Key

UVGOPEKTTRTMIW-UHFFFAOYSA-N

Canonical SMILES

COC1C(C2C3C(C1O2)COC3=O)O

Origin of Product

United States

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